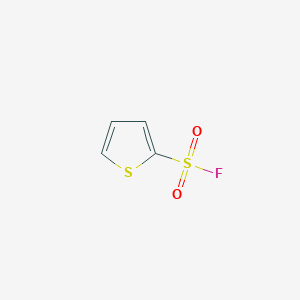

Thiophene-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H3FO2S2 . It is used in the synthesis of various drugs .

Synthesis Analysis

There are several methods for the synthesis of this compound. One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride . Another method uses visible-light photoredox catalysis for the synthesis of fluorinated aromatic compounds . The use of perfluorobutyl sulfonyl fluoride showed only a slow reaction with a low conversion to the desired product .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom . The molecular weight of this compound is 166.197 g/mol .Chemical Reactions Analysis

Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles . They can be employed in chemosensors for analyte detection . In addition, fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación

Synthesis and Optoelectronic Tuning

Thiophene-2-sulfonyl fluoride plays a pivotal role in the synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties. For instance, thiophene 1,1-dioxides with various electron-donating or electron-withdrawing substituents have been synthesized using cross-coupling reactions, where electron-withdrawing groups facilitate the reduction of these sulfone heterocycles significantly (Tsai et al., 2013).

Development of Synthetic Methods

The development of novel and efficient synthetic methods for accessing sulfonyl fluorides, a critical component in sulfur(VI) fluoride exchange-based “click chemistry”, has been a significant area of research. A novel electrochemical approach to prepare sulfonyl fluorides has been reported, using thiols or disulfides and KF as the fluoride source. This method is mild and environmentally benign, displaying a broad substrate scope (Laudadio et al., 2019).

Enhancement of Synthetic Toolkits

A fast-growing interest in sulfonyl fluorides as reactive probes in chemical biology and molecular pharmacology led to the development of a facile approach for synthesizing aliphatic sulfonyl fluorides. This method, based on visible-light-mediated decarboxylative fluorosulfonylethylation, is applicable to a wide range of carboxylic acids and facilitates the creation of diverse sulfonyl fluoride compound libraries (Xu et al., 2019).

Electrochemical Characterisation in Composite Materials

The electrochemical characterisation of poly-(3,4-ethylenedioxy)thiophene (PEDOT) films on fluorocarbon membranes, including those containing sulfonate groups like Nafion-117, has been significantly influenced by this compound. These composite materials demonstrate strong adherence and high conductivity, which are essential in various electrochemical applications (Higgins et al., 2003).

Radical Fluorosulfonylation Techniques

Radical fluorosulfonylation, a process to access alkenyl sulfonyl fluorides from alkenes, has been developed based on fluorosulfonyl radicals generated under photoredox conditions. This novel approach opens up new possibilities for synthesizing alkenyl sulfonyl fluorides, which are important in chemical biology and drug discovery (Nie et al., 2020).

Environmental Applications

In environmental applications, this compound is relevant in processes like the removal of thiophene from air streams. A hybrid process of absorption combined with electrochemical oxidation, using thiophene and ionic liquid absorbents, demonstrates the effective degradation of thiophene, an air pollutant (Gong et al., 2018).

Propiedades

IUPAC Name |

thiophene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJIUCJXMLNPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-99-0 |

Source

|

| Record name | 382-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2664253.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2664254.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2664257.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664260.png)

![ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2664261.png)

![2-Butylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2664263.png)

![2-Chloro-N-cyclopropyl-N-[4-(4-propylpiperazin-1-yl)pentyl]propanamide](/img/structure/B2664264.png)